
n-Ethyl-n-propylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-Ethyl-n-propylaniline: is an organic compound with the molecular formula C11H17N . It belongs to the class of secondary amines, where the nitrogen atom is bonded to two alkyl groups, in this case, an ethyl group and a propyl group. This compound is also known by its IUPAC name, N-ethyl-N-propylbenzenamine .
准备方法
Synthetic Routes and Reaction Conditions:
Direct Alkylation: One common method to synthesize n-Ethyl-n-propylaniline is through the direct alkylation of aniline. This involves the reaction of aniline with ethyl bromide and propyl bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion.
Reductive Amination: Another method involves the reductive amination of propionaldehyde with ethylamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain optimal reaction conditions and ensure high purity of the final product. Catalysts such as palladium on carbon (Pd/C) are sometimes used to enhance the reaction rate and selectivity .
化学反应分析
Types of Reactions:
Oxidation: n-Ethyl-n-propylaniline can undergo oxidation reactions to form corresponding nitroso or nitro compounds. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: this compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, hydrogen gas (H2) with Pd/C.
Substitution: H2SO4, Fe, halogens (Cl2, Br2).
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学研究应用
n-Ethyl-n-propylaniline has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential use in biochemical assays and as a reagent in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of therapeutic agents.
Industry: this compound is used in the manufacture of agrochemicals, polymers, and specialty chemicals.
作用机制
The mechanism of action of n-Ethyl-n-propylaniline involves its interaction with various molecular targets, primarily through its amine group. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability. The exact pathways and molecular targets depend on the specific application and reaction conditions .
相似化合物的比较
n-Methyl-n-propylaniline: Similar structure but with a methyl group instead of an ethyl group.
n-Ethyl-n-butylaniline: Similar structure but with a butyl group instead of a propyl group.
n-Ethyl-n-isopropylaniline: Similar structure but with an isopropyl group instead of a propyl group.
Uniqueness: n-Ethyl-n-propylaniline is unique due to its specific combination of ethyl and propyl groups attached to the nitrogen atom. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in organic synthesis and industrial processes .
属性
CAS 编号 |
54813-78-4 |
|---|---|
分子式 |
C11H17N |
分子量 |
163.26 g/mol |
IUPAC 名称 |
N-ethyl-N-propylaniline |
InChI |
InChI=1S/C11H17N/c1-3-10-12(4-2)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |
InChI 键 |
PAZVJIOFFOOQLQ-UHFFFAOYSA-N |
规范 SMILES |
CCCN(CC)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



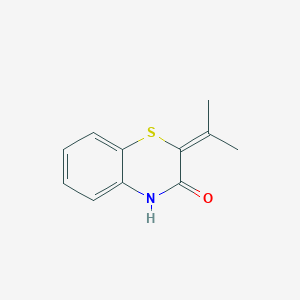
![3-({Bis[(2-ethylhexyl)oxy]methoxy}methyl)heptane](/img/structure/B14631566.png)


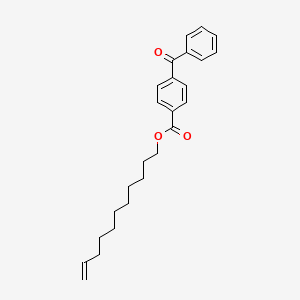
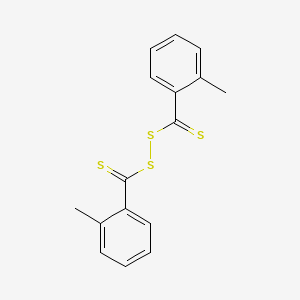
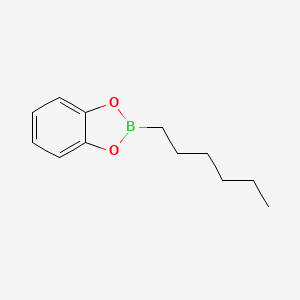
![Piperidine, 1-[[(4-bromophenyl)imino]phenylmethyl]-](/img/structure/B14631617.png)
![6H-Pyrano[3,2-f]-1,4-oxazepine, octahydro-4-methyl-5-(1-methylethyl)-](/img/structure/B14631626.png)
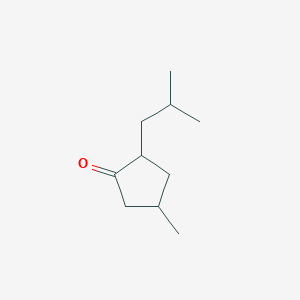
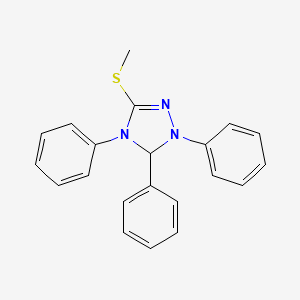
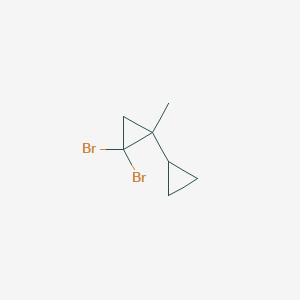
![3,6-Bis(methylsulfanyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14631654.png)
